Superior Oligomer Purity and Yield: Evidence for Double-Protected Guanosine Monomers vs. Mono-Protected Counterparts in PMO Synthesis
The use of guanine morpholino (MoG) subunits with protection at both the N2 and O6/N1 groups of the guanine base—a class to which N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine belongs—is a critical determinant of final product quality. In a direct comparison, PMOs synthesized using such doubly protected guanine subunits were obtained in higher purity and yield compared to those synthesized using monoprotected guanine subunits [1]. This is attributed to the suppression of deleterious side reactions, such as depurination and aggregate formation, during synthesis.
| Evidence Dimension | PMO oligomer yield and purity |
|---|---|
| Target Compound Data | N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine (doubly protected class) |
| Comparator Or Baseline | Monoprotected guanine morpholino subunit (e.g., N2-protected only) |
| Quantified Difference | Higher purity and yield for doubly protected monomers |
| Conditions | Solid-phase PMO synthesis, coupling and deprotection cycles |
Why This Matters
This data directly impacts procurement for PMO manufacturing, where final oligomer purity is the key cost and quality driver; choosing the correct monomer class significantly reduces purification burden and failure rates.
- [1] Reese, C. B., & Zhang, P. Z. (2008). Method of synthesis of morpholino oligomers. AU Patent No. 2008321409B8. View Source
